4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H13NO5S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-6-8(16-11-7)10(9(12)13)2-4-17(14,15)5-3-10/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
LZGHDVNXTBQLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2(CCS(=O)(=O)CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methodology:
Starting Materials: Ethyl acetoacetate and hydroxylamine hydrochloride are common precursors for oxazole synthesis.
-
- Ethyl acetoacetate reacts with hydroxylamine sulfate in an acidified medium under reflux conditions, typically at temperatures around 85–90°C.
- The reaction proceeds via cyclization to form the 1,2-oxazole ring, following the classical Hantzsch synthesis pathway.
Reaction Scheme:
Ethyl acetoacetate + Hydroxylamine sulfate → 3-Methyl-1,2-oxazole-5-carboxylic acid (via cyclization)
- Purification: Crystallization from suitable solvents such as ethanol or acetic acid yields the pure oxazole derivative.
Functionalization at Position 5 of the Oxazole
The next step involves introducing a carboxylic acid group at the 5-position of the oxazole ring.
Methodology:
- Starting Material: The previously synthesized 3-methyl-1,2-oxazole.
- Reaction Conditions:
- Oxidation using strong acids (e.g., concentrated sulfuric acid) or via oxidative cleavage of a precursor ester.
- Alternatively, direct carboxylation can be achieved through carboxylation reactions employing carbon dioxide under high pressure in the presence of catalysts like copper or other transition metals.
Reaction Outcome:
- Formation of 3-methyl-1,2-oxazole-5-carboxylic acid with high purity.
Preparation of the Dioxothiane Moiety
The dioxothiane ring is typically synthesized via cyclization of suitable thiol or diol precursors.
Methodology:
- Starting Materials: 1,4-dihydroxycyclohexane derivatives or thiol-containing compounds.
- Reaction Conditions:
- Cyclization under acidic or basic conditions to form the 1,1-dioxothiane ring.
- Use of reagents such as thionyl chloride or phosphorus oxychloride to facilitate ring closure.
Key Notes:
- The ring formation involves intramolecular nucleophilic attack, resulting in the stable 1,1-dioxothiane structure.
Coupling of the Oxazole and Dioxothiane Units
The final step involves coupling the oxazole derivative with the dioxothiane ring to form the target compound.
Methodology:
- Activation of Carboxylic Acid:
- Conversion of the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride .
- Amide Bond Formation:
- The acyl chloride reacts with an amino-functionalized dioxothiane derivative under inert atmosphere at low temperatures (0–50°C).
- Use of amine bases such as triethylamine or pyridine to facilitate the reaction and neutralize HCl formed.
Reaction Scheme:
3-Methyl-1,2-oxazole-5-carboxylic acid + Thionyl chloride → 5-Methyl-1,2-oxazole-5-carbonyl chloride
5-Methyl-1,2-oxazole-5-carbonyl chloride + Dioxothiane amino derivative → 4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid
Purification:
- The crude product is purified via recrystallization or chromatographic methods (e.g., silica gel chromatography).
Research-Backed Optimization and Notes
- Reaction Temperatures:
- Cyclization and coupling reactions are optimized within specific temperature ranges (typically 0–50°C) to minimize by-products.
- Yield and Purity:
- Purification steps such as recrystallization from ethanol or dichloromethane are critical to obtaining high-purity API.
- Avoidance of By-products:
- Strict control of reaction conditions and purification protocols reduces formation of isomeric impurities and side-products, as emphasized in patent literature and experimental reports.
Summary Table of Preparation Steps
| Step | Description | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Synthesis of 3-methyl-1,2-oxazole | Ethyl acetoacetate + hydroxylamine sulfate, reflux | Classical Hantzsch synthesis |
| 2 | Carboxylation at position 5 | Oxidation or CO2 fixation | High-pressure CO2 or strong acid oxidation |
| 3 | Dioxothiane ring formation | Cyclization of diol/thiol derivatives | Acidic/basal cyclization conditions |
| 4 | Activation of carboxylic acid | Thionyl chloride | Formation of acyl chloride |
| 5 | Coupling with dioxothiane | Amine base, low temperature | Amide bond formation |
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and thiane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazole and thiane derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity. The thiane ring may enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Motifs and Functional Groups
The compound shares key features with other oxazole- and carboxylic acid-containing molecules (Table 1):
Key Observations :
- Ring Systems: The dioxothiane ring in the target compound contrasts with oxane (saturated oxygen heterocycle) in and cyclobutane (non-heterocyclic) in , likely affecting solubility and conformational rigidity. Sulfone groups in the thiane ring may enhance polarity compared to non-sulfonated analogs.
- Carboxylic Acid Positioning : All compounds feature a carboxylic acid group, critical for hydrogen bonding or salt bridge formation in biological systems.
Biological Activity
4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid is a compound characterized by its unique structural features, including a thiane ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 259.28 g/mol . The presence of the 3-methyl-1,2-oxazole moiety suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Biological Activity Overview
Research into the biological activity of 4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid has revealed promising results in various areas:
1. Anticancer Activity
Studies have shown that compounds with oxazole moieties exhibit significant anticancer properties. For instance, related compounds have been evaluated for their cytotoxic effects against different cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed moderate to high cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HT29 (colon carcinoma) .
2. Antimicrobial Properties
The presence of the dioxothiane moiety suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
3. Enzyme Inhibition
Compounds containing oxazole rings have been studied for their ability to inhibit various enzymes, including phosphodiesterases and protein kinases. This inhibition is crucial for developing therapeutic agents targeting specific pathways involved in cancer progression and other diseases .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of several oxazole derivatives, including variations of the compound . The IC50 values were determined using an MTT assay against HL-60 and other cell lines. The results indicated that some derivatives exhibited IC50 values as low as 19 μM against HL-60 cells, suggesting significant antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28.0 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of oxazole derivatives similar to our compound. It was found that these compounds could inhibit the growth of various bacterial strains, demonstrating their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
